
2-Tert-butyl-4-fluoro-5-nitrophenol
Overview
Description
2-Tert-butyl-4-fluoro-5-nitrophenol is an organic compound with the molecular formula C10H12FNO3 It is a phenolic compound characterized by the presence of a tert-butyl group, a fluorine atom, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-fluoro-5-nitrophenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 2-tert-butyl-4-fluorophenol. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, under controlled temperature conditions to ensure selective nitration at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-4-fluoro-5-nitrophenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-Tert-butyl-4-fluoro-5-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Corresponding quinones.
Scientific Research Applications
2-Tert-butyl-4-fluoro-5-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: Potential use in studying enzyme interactions and inhibition due to its phenolic structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-4-fluoro-5-nitrophenol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the phenolic hydroxyl group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Tert-butyl-4-chloro-5-nitrophenol
- 2-Tert-butyl-4-bromo-5-nitrophenol
- 2-Tert-butyl-4-fluoro-5-aminophenol
Comparison
2-Tert-butyl-4-fluoro-5-nitrophenol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro and bromo analogs. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and interactions. Compared to 2-Tert-butyl-4-fluoro-5-aminophenol, the nitro group in this compound provides different chemical reactivity and potential biological activity.
Biological Activity
2-Tert-butyl-4-fluoro-5-nitrophenol is a compound of significant interest in various fields, including chemistry, biology, and medicine. Its unique structure and substituents contribute to its diverse biological activities, which are explored in this article.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of a tert-butyl group, a nitro group, and a fluorine atom on the phenolic ring influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Interaction : The compound can inhibit or activate enzymes due to its phenolic structure. The hydroxyl group can participate in hydrogen bonding, while the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components.
- Pharmacological Properties : Research indicates potential antimicrobial and anti-inflammatory activities. The compound's ability to modulate enzyme activity suggests it may play a role in therapeutic applications.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, it shows potent activity against Gram-positive bacteria, which may be attributed to its ability to disrupt cell wall synthesis .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, making it a candidate for further research in inflammatory diseases .
Study on Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
This data highlights the compound's potential as an antimicrobial agent .
Investigation of Anti-inflammatory Properties
Another research investigation focused on the anti-inflammatory properties of the compound. In cellular assays, it was found to significantly lower the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages:
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
TNF-alpha | 150 | 75 |
IL-6 | 200 | 100 |
These findings suggest that this compound could be developed into a therapeutic agent for inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-tert-butyl-4-fluoro-5-nitrophenol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis can be optimized using chlorinating agents (e.g., thionyl chloride or oxalyl chloride) and solvents like dichlorethane or benzene under controlled temperatures (0–50°C). For example, thionyl chloride with N-methylacetamide in benzene (reflux, 4 hours) achieves higher selectivity for nitro-substituted intermediates, while oxalyl chloride in dichloromethane (50°C) yields solid products suitable for purification via aqueous workup . Reaction time (1–12 hours) and solvent polarity critically affect regioselectivity and byproduct formation.
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR : and NMR identify substituent positions (e.g., tert-butyl’s singlet at δ 1.3–1.5 ppm; fluorine’s coupling patterns).
- FTIR : Nitro groups show asymmetric stretching at 1520–1560 cm, while phenolic -OH appears as a broad peak (~3200 cm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M-H] ion for CHFNO).
- X-ray Crystallography : Resolves steric effects from the tert-butyl group and nitro-fluoro spatial arrangement .
Q. How can researchers mitigate hazards during the handling of this compound?
- Methodological Answer : Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact. Nitro compounds are thermally unstable; store at ≤4°C in amber glass. Waste containing nitro/fluoro groups must be segregated and treated via alkaline hydrolysis or incineration by licensed facilities to prevent environmental contamination .
Advanced Research Questions
Q. What factors govern the regioselectivity of nitration and fluorination in poly-substituted phenolic derivatives like this compound?
- Methodological Answer : The tert-butyl group acts as a strong ortho/para-director, while electron-withdrawing nitro groups meta-direct subsequent substitutions. Fluorination (via electrophilic halogenation) competes with nitration; solvent polarity (e.g., dichloromethane vs. benzene) and temperature modulate reaction pathways. Computational modeling (DFT) predicts activation barriers for competing intermediates .
Q. How should conflicting data on reaction yields or byproduct profiles be resolved in the synthesis of this compound?
- Methodological Answer : Systematically vary parameters (solvent, catalyst loading, temperature) using a factorial design approach. For example, if oxalyl chloride in dichloromethane (50°C) yields inconsistent purity, compare with thionyl chloride in benzene under reflux. Analyze byproducts via LC-MS and adjust stoichiometry or quenching methods (e.g., rapid cooling vs. gradual neutralization) .
Q. What strategies enable selective functionalization of the phenol group in this compound for downstream applications?
- Methodological Answer : Protect the phenol via silylation (e.g., TBSCl) or acetylation before modifying other groups. Deprotection under mild conditions (e.g., TBAF in THF) restores the hydroxyl group. For coupling reactions (e.g., Suzuki-Miyaura), convert the phenol to a triflate or boronate ester .
Q. How does the steric bulk of the tert-butyl group influence the compound’s stability under thermal or photolytic conditions?
- Methodological Answer : Conduct accelerated stability studies using TGA (thermal gravimetric analysis) and UV-Vis spectroscopy. The tert-butyl group enhances steric protection against decomposition but may increase susceptibility to oxidative degradation at elevated temperatures (>150°C). Compare degradation products (e.g., nitroso derivatives) via HPLC-MS .
Q. What analytical methods are suitable for quantifying trace impurities in this compound?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and PDA detection (λ = 254 nm for nitro groups). Calibrate against certified reference standards. For fluorinated impurities, employ NMR with a relaxation reagent (e.g., Cr(acac)) to enhance sensitivity .
Q. Methodological Notes
- Data Validation : Cross-reference melting points (e.g., 75–95°C for related nitrophenols ) and spectral data with peer-reviewed literature.
- Environmental Compliance : Adhere to ISO 14001 guidelines for waste disposal, particularly for fluorine-containing byproducts .
- Contradiction Resolution : Replicate conflicting experiments with controlled variables and apply statistical tools (e.g., ANOVA) to identify significant factors .
Properties
IUPAC Name |
2-tert-butyl-4-fluoro-5-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-10(2,3)6-4-7(11)8(12(14)15)5-9(6)13/h4-5,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLULGCHFPCHPMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1O)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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